1-(溴甲基)环己醇

描述

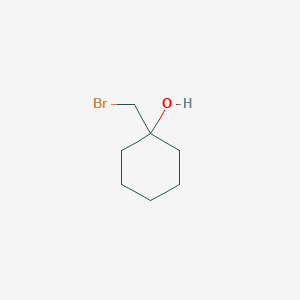

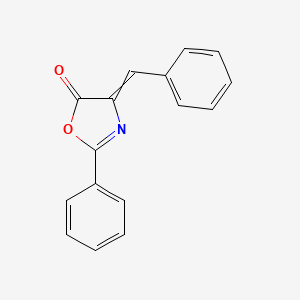

The compound 1-(Bromomethyl)cyclohexan-1-ol is a brominated cyclohexane derivative, which is of interest due to its potential as an intermediate in organic synthesis. The structure of such compounds typically involves a cyclohexane ring with a bromomethyl group (-CH2Br) and a hydroxyl group (-OH) attached to the ring. These functional groups are reactive and can be utilized in various chemical transformations to produce complex molecules, including natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can be achieved through various methods. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used to discriminate between two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Additionally, the bromination of cyclohexadienes has been studied, revealing insights into the addition mechanisms and the influence of temperature on product distribution . Highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, have been prepared using bromination reagents at high temperatures, showcasing the impact of proximity effects on the reactivity of these molecules .

Molecular Structure Analysis

The molecular structure of brominated cyclohexane derivatives is crucial for understanding their reactivity and physical properties. X-ray crystallography has been employed to determine the configuration of tetrabromocyclohexane and to establish the structures of dibromocyclohexenes . The conformational preferences of bromomethyl groups attached to cyclohexyl systems have also been explored using spectroscopic techniques and computational methods, providing insights into the steric and electronic factors that govern their behavior .

Chemical Reactions Analysis

Brominated cyclohexane derivatives participate in a variety of chemical reactions. The presence of bromomethyl groups makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with palladium complexes has been shown to result in oxidative expansion of the ring system, demonstrating the versatility of these compounds in organic synthesis . Selectivity in addition reactions has also been observed in the synthesis of tetrasubstituted cyclohexane derivatives, which include various halogens and heteroatoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)cyclohexan-1-ol and related compounds are influenced by their molecular structure. The presence of halogen atoms, particularly bromine, imparts certain characteristics such as higher density and reactivity compared to non-halogenated analogs. The melting points, boiling points, and solubility of these compounds can vary significantly depending on the degree of substitution and the nature of the substituents . Understanding these properties is essential for the practical application of these molecules in chemical synthesis and for predicting their behavior in different environments.

科学研究应用

不对称合成

1-(溴甲基)环己醇用于不对称合成过程。一项研究展示了其在环己烷系统中一锅法区分两个烯烃,用于合成(-)-γ-莱科兰(Fujioka et al., 2006)。

异构产物研究

该化合物在理解溴化反应中的异构产物方面发挥作用。关于环己基系统外环的亚甲基溴化反应的研究,涉及到1-(溴甲基)环己醇,为异构体的自由能差异和构象提供了见解(Brecknell et al., 1997)。

高度取代环己烷的合成

该化合物在合成高度取代环己烷方面起着关键作用。一项研究涉及其在制备1,3,5-三(溴甲基)-1,3,5-三烷基环己烷中的应用,揭示了这类高度取代环己烷的反应性上的显著邻近效应(Hofmann et al., 2006)。

稳定碳离子的形成

它已被用于研究稳定碳离子的形成和结构,例如1-甲基环戊基阳离子,有助于我们理解烃异构化机制(Olah et al., 1967)。

分子识别的研究

这种化学物质在分子识别领域中被使用。1-(溴甲基)环己醇的衍生物被用作手性溶剂化剂,用于分子识别各种酸的对映体,可通过核磁共振或荧光光谱技术检测(Khanvilkar & Bedekar, 2018)。

纳米粒子中的药物装载和释放

1-(溴甲基)环己醇用于制备微乳液,用于合成淀粉纳米粒子,研究其药物装载和释放性能(Wang et al., 2016)。

有机化学反应的研究

该化合物有助于理解各种有机化学反应,如不同环己烷的合成以及环状和非环状亚甲基磺酮的反应途径的研究(Vasin et al., 2012)。

纳米技术研究

它已被用于合成全苯碳纳米笼,代表分枝碳纳米管的连接单元,显示出在纳米技术中各种应用的潜力(Matsui et al., 2013)。

安全和危害

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

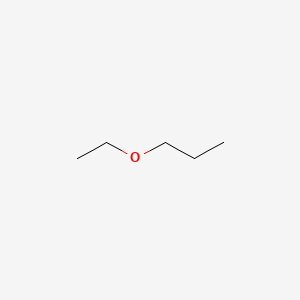

IUPAC Name |

1-(bromomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULDURTLPHCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306358 | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)cyclohexan-1-ol | |

CAS RN |

17299-10-4 | |

| Record name | 17299-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)